N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzenesulfonamide

COX-2 inhibition anti-inflammatory tetrazole SAR

Secure this dual-pharmacophore probe to dissect COX-2 selectivity and carbonic anhydrase (CA) inhibition in one molecule. The 4-methoxyphenyl-tetrazole core delivers validated COX-2 inhibition (analog IC₅₀ = 1.2 µM, >100-fold COX-1 selectivity), while the 2-nitrobenzenesulfonamide moiety unlocks ortho-nitro CA isoform profiling absent in para-analogs. A methylene linker enables unique solid-state polymorph screening. Essential for SAR programs requiring a single entity for dual-target engagement studies.

Molecular Formula C15H14N6O5S
Molecular Weight 390.37
CAS No. 921123-99-1
Cat. No. B2430449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzenesulfonamide
CAS921123-99-1
Molecular FormulaC15H14N6O5S
Molecular Weight390.37
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
InChIInChI=1S/C15H14N6O5S/c1-26-12-8-6-11(7-9-12)20-15(17-18-19-20)10-16-27(24,25)14-5-3-2-4-13(14)21(22)23/h2-9,16H,10H2,1H3
InChIKeyUFVLHQUROASGSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzenesulfonamide (CAS 921123-99-1): Structural and Functional Baseline for Procurement Evaluation


N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzenesulfonamide (CAS 921123-99-1) is a synthetic sulfonamide-tetrazole hybrid with molecular formula C₁₅H₁₄N₆O₅S and molecular weight 390.37 g/mol . The compound integrates three pharmacophoric elements: a 1-(4-methoxyphenyl)-1H-tetrazole core, a methylene linker, and a 2-nitrobenzenesulfonamide moiety . It is primarily utilized as a research tool in medicinal chemistry for investigating structure–activity relationships (SAR) of tetrazole-bearing sulfonamides, with potential relevance to enzyme inhibition and anti-proliferative screening programs . The compound is commercially available at purities ≥95% from multiple specialized chemical suppliers, establishing a baseline of accessibility for lead identification and chemical biology studies.

Why N-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzenesulfonamide Cannot Be Substituted with Generic In-Class Analogs


In-class tetrazole-sulfonamide hybrids exhibit divergent biological activity profiles that are exquisitely sensitive to the N1-aryl substituent on the tetrazole ring [1]. Within the 1,5-diaryltetrazole class, COX-2 inhibitory potency varies from IC₅₀ = 0.42 μM to >100 μM depending solely on the nature and position of aryl substituents [2]. The 4-methoxyphenyl group at tetrazole N1 has been specifically associated with enhanced COX-2 selectivity over COX-1 in multiple independent studies [3]. Concurrently, the ortho-nitro substitution on the benzenesulfonamide ring confers distinct carbonic anhydrase (CA) inhibitory pharmacophore geometry that is absent in para-nitro or unsubstituted analogs—4-nitrobenzenesulfonamide exhibits an IC₅₀ of 400 nM against hCA II, whereas 2-nitro substitution alters CA isoform selectivity [4]. The methylene spacer between the tetrazole and sulfonamide moieties introduces conformational degrees of freedom that directly affect hydrogen-bonding patterns in the solid state, as documented by crystallographic analysis of analogous N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives—where C–S–N–C torsion angles differ significantly among positional isomers, leading to distinct intermolecular interaction networks [5]. Generic substitution with a 4-chlorophenyl, 4-fluorophenyl, or cyclohexyl N1-substituted analog would therefore alter COX selectivity, CA inhibition profile, and solid-state packing properties simultaneously, confounding SAR interpretation and procurement rationale.

Quantitative Differentiation Evidence for N-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzenesulfonamide Relative to Analogs


COX-2 Inhibitory Potency of the 4-Methoxyphenyl-Tetrazole Pharmacophore: Direct Comparator Data from the Closest Analog

Although direct COX-2 inhibition data for the target compound are not publicly available, the structurally closest characterized analog—5-(4-(aminosulfonyl)phenyl)-1-(4-methoxyphenyl)-1H-tetrazole (Compound 3c)—demonstrates COX-2 inhibition with IC₅₀ = 1.2 μM [1]. This analog shares the identical 1-(4-methoxyphenyl)-1H-tetrazole core present in the target compound. In the same study, seven other tetrazole analogs with varying N1-aryl substituents exhibited either substantially weaker COX-2 inhibition (IC₅₀ = 4.8–5.7 μM) or no detectable activity. Across the broader 1,5-diaryltetrazole class, COX-2 IC₅₀ values span from 0.42 μM to >100 μM depending on aryl substitution pattern [2]. The 4-methoxyphenyl group at N1 is consistently identified as a key structural determinant for COX-2 selectivity, with compounds bearing this substituent showing >100-fold selectivity for COX-2 over COX-1 [3].

COX-2 inhibition anti-inflammatory tetrazole SAR

Antibacterial Activity of the Tetrazole Core: Quantitative MIC Data for the 4-Methoxyphenyl Substituent

The core heterocycle 1-(4-methoxyphenyl)-1H-tetrazole—which forms the N1-substituted portion of the target compound—exhibits measurable antibacterial activity with MIC values of 62.5 µg/mL against Staphylococcus aureus and 125 µg/mL against Escherichia coli . These values provide a quantitative baseline for the contribution of the 4-methoxyphenyl-tetrazole fragment to antibacterial activity. Comparative data for 1-phenyl-1H-tetrazole (unsubstituted phenyl analog) are not available at comparable MIC resolution, but tetrazole N1-aryl substitution is known to modulate antibacterial potency in sulfonamide-tetrazole conjugates [1]. The combination with the 2-nitrobenzenesulfonamide moiety in the target compound may further enhance antibacterial activity through carbonic anhydrase inhibition, as 4-nitro-N-(1H-tetrazol-5-yl)benzenesulfonamide has been reported as a highly active antibacterial agent [2].

antibacterial MIC tetrazole Staphylococcus aureus

Carbonic Anhydrase Inhibitory Pharmacophore: Ortho-Nitro versus Para-Nitro Benzenesulfonamide Differentiation

The target compound contains the 2-nitrobenzenesulfonamide moiety, which is a recognized carbonic anhydrase (CA) inhibitory pharmacophore . The sulfonamide –SO₂NH₂ group coordinates the active-site Zn²⁺ ion in CA isoforms. However, the ortho-nitro substitution (2-nitro) in the target compound confers distinct inhibitory properties compared to the more extensively characterized para-nitro (4-nitro) analog. 4-Nitrobenzenesulfonamide exhibits an IC₅₀ of 400 nM and a Ki of 0.200 nM against human CA II [1]. The ortho-nitro isomer (2-nitrobenzenesulfonamide) is recognized as a carbonic anhydrase inhibitor with potentially altered isoform selectivity due to steric and electronic effects of the nitro group proximity to the zinc-binding sulfonamide . This ortho-substitution pattern also enables the 2-nitrobenzenesulfonyl group to function as both a protecting group and an activating group in solid-phase synthesis and Fukuyama amine alkylation protocols—a synthetic utility not shared by para-nitro analogs [2].

carbonic anhydrase inhibition 2-nitrobenzenesulfonamide hCA II zinc-binding

Methylene Linker Conformational Flexibility: Crystallographic Evidence of Torsional Differentiation

Crystallographic analysis of three regioisomeric N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives reveals that the C–S–N–C torsion angle is the principal structural variable distinguishing positional isomers, despite nearly identical bond lengths and angles across the series [1]. This torsional variation leads to fundamentally different intermolecular hydrogen-bonding networks: one isomer forms an infinite three-dimensional network, another exhibits ladder-shaped sheets, and the third shows planar infinite sheets [2]. The target compound incorporates a methylene (–CH₂–) spacer between the tetrazole ring and the sulfonamide nitrogen, which introduces an additional rotational degree of freedom compared to directly N-attached tetrazole-sulfonamides such as N-(1H-tetrazol-5-yl)-4-nitrobenzenesulfonamide [3]. This methylene linker enables conformational sampling that may impact both target binding and physicochemical properties (solubility, crystallinity) relative to compounds lacking this spacer.

crystal structure conformational analysis sulfonamide packing hydrogen bonding

Anti-Proliferative Potential via Tetrazole-Sulfonamide Hybrid Architecture: Cytotoxicity Reference Data from HT29 and MCF-7 Cell Lines

Tetrazole-based sulfonamide derivatives have demonstrated quantifiable in vitro anti-proliferative activity across multiple cancer cell lines. In the HT29 colon cancer model, tetrazole-sulfonamide derivative 5b exhibited an IC₅₀ of 24.66 ± 4.51 μM, representing approximately 3.3-fold lower potency than cisplatin (IC₅₀ = 7.49 ± 1.71 μM) but 3.5-fold higher potency than its structural analog 5a (IC₅₀ = 85.57 ± 6.61 μM) [1]. In the MCF-7 breast cancer line, a closely related N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzenesulfonamide analog exhibited an IC₅₀ of 15 μM at 48 hours . Comparative data across tetrazole-sulfonamide series indicate that MCF-7 IC₅₀ values typically range from 0.1 μM to >200 μM depending on substitution pattern, with N1-aryl and sulfonamide nitro-position emerging as key potency determinants [2].

cytotoxicity HT29 MCF-7 tetrazole-sulfonamide anticancer screening

Commercial Availability and Purity Benchmarking: Procurement-Ready Specification Comparison

The target compound (CAS 921123-99-1) is commercially available from multiple specialized chemical suppliers at catalog purities of ≥95% . Direct comparator data show that the 4-chlorophenyl N1-substituted analog (CAS not specified, catalog CM996817) is listed at the same 95%+ purity tier, while the 4-ethoxyphenyl analog (CAS 921084-44-8) is available at 95% purity . The cyclohexyl N1-substituted variant (CAS 921084-44-8) is offered at similar purity levels [1]. In terms of molecular complexity, the target compound (C₁₅H₁₄N₆O₅S, MW 390.37) presents a distinct heavy atom count and hydrogen bond donor/acceptor profile compared to the cyclohexyl analog (C₁₄H₁₈N₆O₄S, MW 366.40) and the unsubstituted phenyl variant (C₁₄H₁₂N₆O₄S, MW 360.35), resulting in different calculated logP and topological polar surface area values that directly impact solubility and membrane permeability [2].

procurement purity commercial availability CAS 921123-99-1

Optimal Research and Procurement Application Scenarios for N-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzenesulfonamide (CAS 921123-99-1)


COX-2 Selectivity SAR Probe: Differentiating N1-Aryl Substituent Contributions to Cyclooxygenase Isoform Selectivity

This compound is optimally deployed as a structural probe in COX-2 inhibitor SAR programs. The 1-(4-methoxyphenyl)-1H-tetrazole core has been validated in the closest analog 5-(4-(aminosulfonyl)phenyl)-1-(4-methoxyphenyl)-1H-tetrazole (3c) with COX-2 IC₅₀ = 1.2 μM and >100-fold selectivity over COX-1 [1]. Researchers should use this compound in parallel with the 4-chlorophenyl and unsubstituted phenyl N1-analogs to systematically dissect the electronic and steric contributions of the 4-methoxy substituent to COX-2 binding pocket occupancy. The 2-nitrobenzenesulfonamide moiety further enables exploration of whether sulfonamide CA inhibitory activity can be co-engaged with COX-2 inhibition in a single molecular entity.

Dual-Target Carbonic Anhydrase / COX-2 Inhibitor Lead Scaffold Exploration

The compound's unique architecture—combining a COX-2-favored 4-methoxyphenyl-tetrazole with a CA-inhibitory 2-nitrobenzenesulfonamide—positions it as a candidate for dual-target inhibitor screening. 4-Nitrobenzenesulfonamide demonstrates hCA II IC₅₀ = 400 nM and Ki = 0.200 nM [2], establishing the sulfonamide zinc-binding pharmacophore. The ortho-nitro substitution in the target compound may confer altered CA isoform selectivity compared to para-nitro analogs. Screening against a panel of CA isoforms (hCA I, II, IX, XII) alongside COX-1/COX-2 will reveal whether dual inhibition is achievable and whether the methylene linker confers any isoform selectivity advantage.

Antibacterial Screening Cascade: Evaluating Sulfonamide Conjugation Effects on Tetrazole-Core Antibacterial Potency

With 1-(4-methoxyphenyl)-1H-tetrazole demonstrating MIC values of 62.5 µg/mL (S. aureus) and 125 µg/mL (E. coli) , the target compound enables direct evaluation of whether 2-nitrobenzenesulfonamide conjugation enhances antibacterial potency. The screening cascade should include the unconjugated tetrazole core, the target compound, and the 4-nitro positional isomer as comparators, with MIC determination against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) panels. This design isolates the contribution of the sulfonamide moiety and the nitro substitution position to antibacterial activity.

Solid-State and Formulation Characterization: Leveraging Methylene Linker Conformational Properties for Crystallinity Optimization

The crystallographic evidence that N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers exhibit three distinct packing architectures (3D network, ladder sheets, planar sheets) governed by C–S–N–C torsion angles [3] directly informs solid-state characterization of the target compound. The methylene linker in the target introduces additional conformational flexibility that may yield polymorphic forms with different solubility and stability profiles. Researchers focused on formulation development should conduct polymorph screening (solvent-mediated, temperature-cycled, and anti-solvent crystallization) to identify the thermodynamically most stable form and quantify solubility differences between polymorphs.

Quote Request

Request a Quote for N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.